molecular formula C27H46O B14341366 (3beta,5alpha)Cholesten-3-ol CAS No. 101462-56-0

(3beta,5alpha)Cholesten-3-ol

Cat. No.: B14341366
CAS No.: 101462-56-0
M. Wt: 386.7 g/mol
InChI Key: DXZKLKLWYDXLPZ-MVARVOABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3beta,5alpha)Cholesten-3-ol can be synthesized from cholesterol through the action of intestinal microorganisms . The synthetic route involves the reduction of cholesterol, which can be achieved using various reducing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective reduction of the cholesterol molecule to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha)Cholesten-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sterol derivatives, such as cholestanol and other hydroxylated sterols. These products have distinct biological and chemical properties that are useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta,5alpha)Cholesten-3-ol is unique due to its specific stereochemistry and the presence of a beta-hydroxy group at position 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

101462-56-0

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,18-20,22-25,28H,6-12,14-17H2,1-5H3/t19-,20+,22+,23?,24+,25+,26+,27-/m1/s1

InChI Key

DXZKLKLWYDXLPZ-MVARVOABSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C

Origin of Product

United States

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